molecular formula C13H13F3N2O2 B2409662 Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate CAS No. 896887-01-7

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate

Cat. No.: B2409662
CAS No.: 896887-01-7
M. Wt: 286.254
InChI Key: NYALWVZXSWUZFJ-UHFFFAOYSA-N
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Description

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is unique due to its combination of the benzimidazole core, trifluoromethyl group, and ester functionality. This combination enhances its stability, bioavailability, and versatility in various applications compared to similar compounds .

Properties

IUPAC Name

propan-2-yl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALWVZXSWUZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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